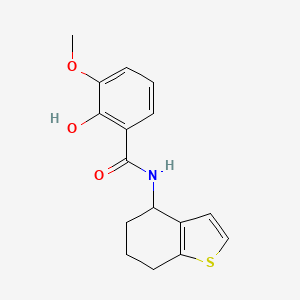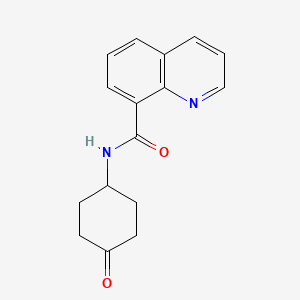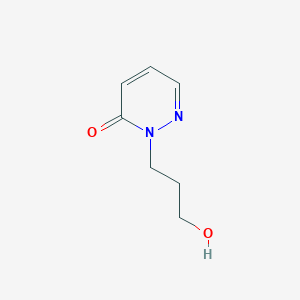
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in treating various types of cancer. This compound belongs to the class of pyridinecarboxamides and has been shown to have potent inhibitory effects on the activity of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide works by inhibiting the activity of BTK, which is a key protein involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of BTK, 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide can prevent the proliferation and survival of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has been shown to have potent inhibitory effects on BTK, leading to a reduction in the growth and survival of cancer cells. The compound has also been found to have minimal off-target effects on other proteins, reducing the risk of unwanted side effects. In preclinical studies, 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has been shown to be well-tolerated and effective in reducing tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and improves its safety profile. The compound has also been found to be highly potent, with low nanomolar IC50 values in vitro. However, 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide. One area of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another area of interest is the combination of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor effects. Finally, further studies are needed to evaluate the safety and efficacy of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide in clinical trials, with the aim of developing a new treatment option for patients with cancer.
Synthesemethoden
The synthesis of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide involves several steps, including the preparation of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide and its subsequent coupling with various other chemical groups. The final product is obtained through a series of purification and isolation steps, which result in a highly pure and stable compound.
Wissenschaftliche Forschungsanwendungen
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to have potent inhibitory effects on BTK, which is a key protein involved in the growth and survival of cancer cells. 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has also been found to be highly selective for BTK, with minimal off-target effects on other proteins.
Eigenschaften
IUPAC Name |
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-9-1-5(2-10(17)19-9)12(20)18-6-3-7(14)11(16)8(15)4-6/h1-4H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMBQCHNLOIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(=O)NC2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)






